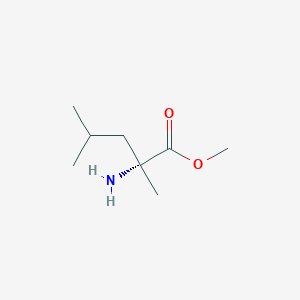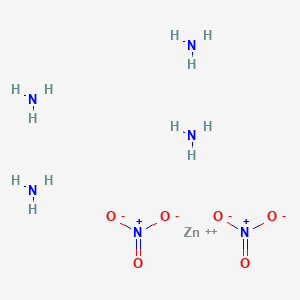
D-alpha-Methylleucine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-alpha-Methylleucine methyl ester is a compound with significant importance in various fields such as chemistry, biology, medicine, and industry. It is an ester derivative of D-alpha-Methylleucine, an amino acid. This compound is known for its applications in synthetic chemistry and as an intermediate in the production of various pharmaceuticals and biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
D-alpha-Methylleucine methyl ester can be synthesized through the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to produce amino acid methyl esters . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
化学反応の分析
Types of Reactions
D-alpha-Methylleucine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce D-alpha-Methylleucine and methanol.
Amidation: It can react with amines to form amides.
Transesterification: The ester group can be exchanged with another alcohol to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Amidation: Carried out using amines in the presence of catalysts or under heating.
Transesterification: Involves the use of different alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Produces D-alpha-Methylleucine and methanol.
Amidation: Forms amides of D-alpha-Methylleucine.
Transesterification: Results in the formation of various esters depending on the alcohol used
科学的研究の応用
D-alpha-Methylleucine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of D-alpha-Methylleucine methyl ester involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of D-alpha-Methylleucine and methanol. This interaction is crucial in various biochemical pathways and can influence cellular processes .
類似化合物との比較
Similar Compounds
- L-alpha-Methylleucine methyl ester
- D-alpha-Methylvaline methyl ester
- L-alpha-Methylvaline methyl ester
Uniqueness
D-alpha-Methylleucine methyl ester is unique due to its specific stereochemistry and the presence of a methyl ester group. This configuration allows it to participate in distinct biochemical reactions and pathways compared to its analogs. Its unique properties make it a valuable compound in research and industrial applications .
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
methyl (2R)-2-amino-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3/t8-/m1/s1 |
InChIキー |
KGYSWVMSQARZEB-MRVPVSSYSA-N |
異性体SMILES |
CC(C)C[C@](C)(C(=O)OC)N |
正規SMILES |
CC(C)CC(C)(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)



![(2R,10S,11R,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol](/img/structure/B13833179.png)


![3,9-Dihydroimidazo[4,5-h]quinolin-6-one](/img/structure/B13833194.png)


![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)

![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)
